1-(4-Fluoro-2-methylphenyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(4-Fluoro-2-methylphenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings. The presence of fluorine, methyl, and methoxy substituents on the aromatic rings imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-fluoro-2-methylaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea: Lacks the methyl group, which may affect its chemical properties.
1-(4-Methylphenyl)-3-(2-methoxyphenyl)urea: Lacks the fluorine atom, which may influence its reactivity.
1-(4-Fluoro-2-methylphenyl)-3-phenylurea: Lacks the methoxy group, which may alter its biological activity.
The presence of different substituents on the aromatic rings makes this compound unique in terms of its chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-9-11(16)7-8-12(10)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFZSYXDINAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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